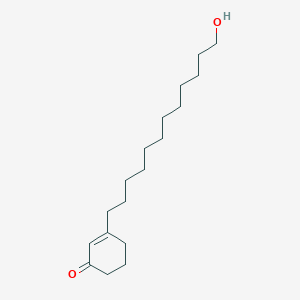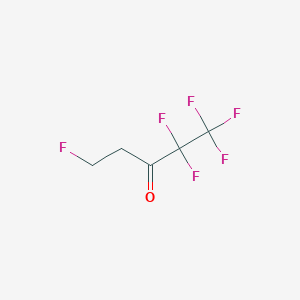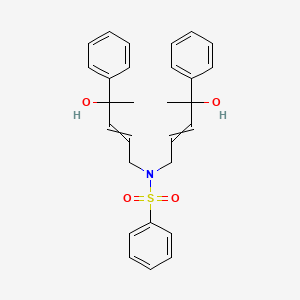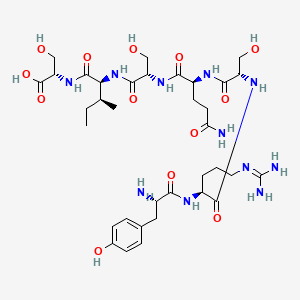
L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in the sequence contributes to the overall properties and functions of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, which can affect the peptide’s structural and functional properties.
科学研究应用
L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in treating neurological disorders and enhancing cognitive functions.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, the serine residues may participate in phosphorylation reactions, while the arginine residues can interact with negatively charged molecules, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl-: A similar peptide with slight variations in the amino acid sequence.
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and therapeutic formulations.
L-Phenylalanyl-L-proline: Another peptide with distinct biological activities.
Uniqueness
L-Serine, L-tyrosyl-L-arginyl-L-seryl-L-glutaminyl-L-seryl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and therapeutic applications.
属性
CAS 编号 |
315667-92-6 |
|---|---|
分子式 |
C35H57N11O13 |
分子量 |
839.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H57N11O13/c1-3-17(2)27(33(57)45-25(16-49)34(58)59)46-32(56)24(15-48)44-30(54)22(10-11-26(37)51)42-31(55)23(14-47)43-29(53)21(5-4-12-40-35(38)39)41-28(52)20(36)13-18-6-8-19(50)9-7-18/h6-9,17,20-25,27,47-50H,3-5,10-16,36H2,1-2H3,(H2,37,51)(H,41,52)(H,42,55)(H,43,53)(H,44,54)(H,45,57)(H,46,56)(H,58,59)(H4,38,39,40)/t17-,20-,21-,22-,23-,24-,25-,27-/m0/s1 |
InChI 键 |
ODOQPXROBGIFSU-PLEHRDIRSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
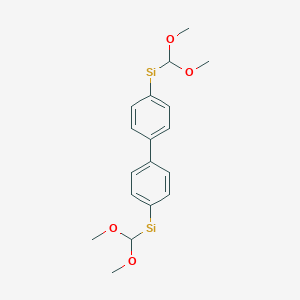
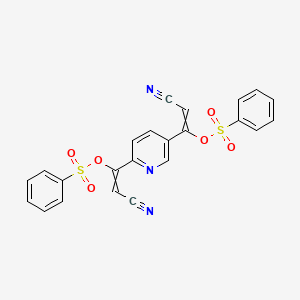
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)

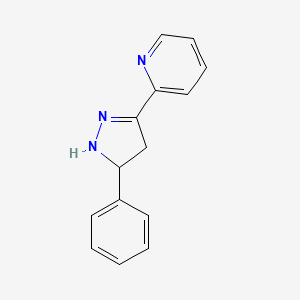
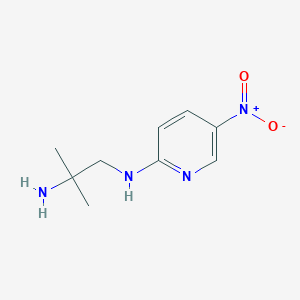
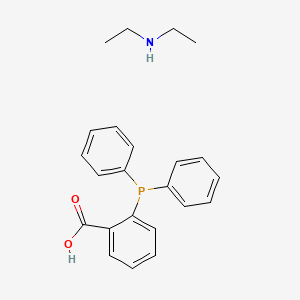
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
